molecular formula C10H10N2O2S B2432498 1-Methylisoquinoline-5-sulfonamide CAS No. 2378501-95-0

1-Methylisoquinoline-5-sulfonamide

Cat. No. B2432498
CAS RN: 2378501-95-0
M. Wt: 222.26
InChI Key: WFSXUERGMDJGHW-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-5-sulfonamide is a chemical compound with the CAS Number: 2378501-95-0 . It has a molecular weight of 222.27 . It is a powder at room temperature . The IUPAC name for this compound is 1-methylisoquinoline-5-sulfonamide .


Molecular Structure Analysis

The InChI code for 1-Methylisoquinoline-5-sulfonamide is 1S/C10H10N2O2S/c1-7-8-3-2-4-10 (15 (11,13)14)9 (8)5-6-12-7/h2-6H,1H3, (H2,11,13,14) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Methylisoquinoline-5-sulfonamide is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation : Isoquinoline sulfonamides, including compounds similar to 1-methylisoquinoline-5-sulfonamide, have been found to inhibit the lytic activity of cytotoxic T lymphocytes and cellular proliferation. This indicates their potential role in modulating immune responses and cellular growth processes (Juszczak & Russell, 1989).

Structure and Properties of Derivatives : Research on derivatives of isoquinoline sulfonamides, such as 4-fluoroisoquinoline-5-sulfonyl chloride, has provided insights into their molecular structure and properties. These studies are crucial for understanding how structural modifications can influence biological activity (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Inhibition of Phenylethanolamine N-Methyltransferase : Tetrahydroisoquinoline sulfonanilides, related to tetrahydroisoquinoline sulfonamides, have been studied for their ability to inhibit phenylethanolamine N-methyltransferase. This suggests potential applications in modulating epinephrine biosynthesis (Blank, Krog, Weiner, & Pendleton, 1980).

Antimicrobial Activities of Sulfonohydrazide-Substituted Derivatives : The synthesis of novel compounds combining 8-hydroxyquinolines and sulfonamides has shown significant increase in antimicrobial and antifungal activities. This indicates the potential of such compounds in pharmaceutical applications (Dixit et al., 2010).

Effect on Tumor Progression : Compounds like 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine have shown significant effects in reducing metastases in tumor models. This highlights their potential application in cancer research and treatment (Blaya, Crespo, Crespo, & Aliño, 1998).

Development of Specific Rho-Kinase Inhibitors : Isoquinoline sulfonamides have been used in the development of specific Rho-kinase inhibitors, showing potential for clinical applications in diseases like ocular hypertension (Tamura et al., 2005).

Safety and Hazards

The safety information for 1-Methylisoquinoline-5-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the substance is ingested, comes into contact with skin, or if it is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Methylisoquinoline-5-sulfonamide is a sulfonamide compound . Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

1-Methylisoquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme, it prevents the normal substrate from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are essential building blocks for DNA and RNA . This disruption affects the bacteria’s ability to replicate and grow, leading to its eventual death .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of 1-Methylisoquinoline-5-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis . This leads to the inability of the bacteria to replicate, resulting in a bacteriostatic effect .

Action Environment

The action of 1-Methylisoquinoline-5-sulfonamide, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution . Additionally, the presence of other substances that also bind to dihydropteroate synthetase could potentially affect the efficacy of the compound .

properties

IUPAC Name

1-methylisoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXUERGMDJGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylisoquinoline-5-sulfonamide

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